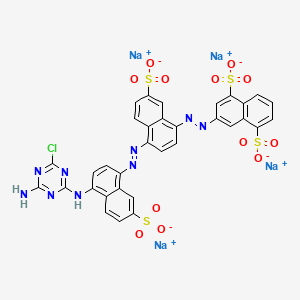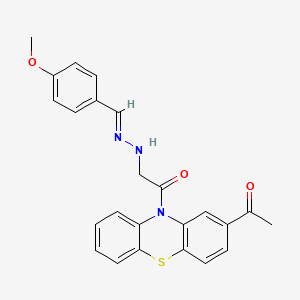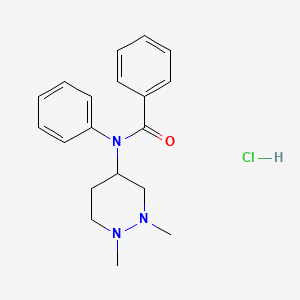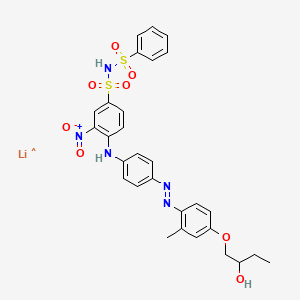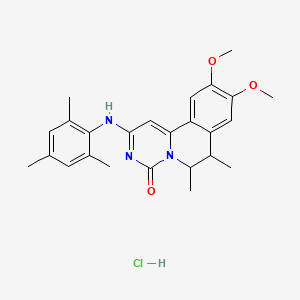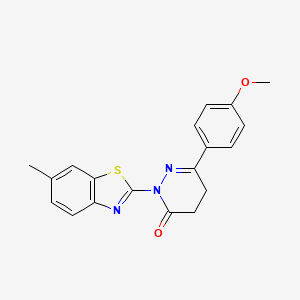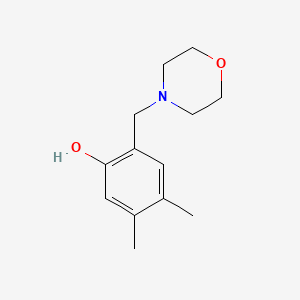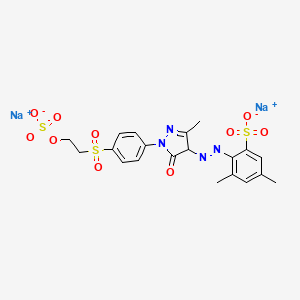
4-((4,5-Dihydro-3-methyl-5-oxo-1-(4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)-1H-pyrazol-4-yl)azo)-m-xylene-5-sulphonic acid, sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((4,5-Dihydro-3-methyl-5-oxo-1-(4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)-1H-pyrazol-4-yl)azo)-m-xylene-5-sulphonic acid, sodium salt is a complex organic compound. It is characterized by its azo linkage, pyrazole ring, and sulfonic acid groups. This compound is often used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4,5-Dihydro-3-methyl-5-oxo-1-(4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)-1H-pyrazol-4-yl)azo)-m-xylene-5-sulphonic acid, sodium salt typically involves a multi-step process The initial step often includes the formation of the pyrazole ring through a condensation reaction
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions under controlled conditions. The use of catalysts and specific reaction temperatures is crucial to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
4-((4,5-Dihydro-3-methyl-5-oxo-1-(4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)-1H-pyrazol-4-yl)azo)-m-xylene-5-sulphonic acid, sodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can break the azo linkage, leading to the formation of amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions vary widely. Oxidation can lead to the formation of sulfonic acids or ketones, while reduction typically yields amines. Substitution reactions can introduce a variety of functional groups, depending on the nucleophile used.
科学的研究の応用
4-((4,5-Dihydro-3-methyl-5-oxo-1-(4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)-1H-pyrazol-4-yl)azo)-m-xylene-5-sulphonic acid, sodium salt has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: This compound can be used in biochemical assays to study enzyme activity and protein interactions.
Industry: It is used in the production of dyes and pigments due to its vibrant color and stability.
作用機序
The mechanism of action of 4-((4,5-Dihydro-3-methyl-5-oxo-1-(4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)-1H-pyrazol-4-yl)azo)-m-xylene-5-sulphonic acid, sodium salt involves its interaction with specific molecular targets. The azo linkage can undergo reduction to form amines, which can interact with various biological molecules. The sulfonic acid groups enhance the compound’s solubility and reactivity, allowing it to participate in a wide range of chemical reactions.
類似化合物との比較
Similar Compounds
- 4-((4,5-Dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-m-xylene-5-sulphonic acid, sodium salt
- 4-((4,5-Dihydro-3-methyl-5-oxo-1-(4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)-1H-pyrazol-4-yl)azo)-benzene-5-sulphonic acid, sodium salt
Uniqueness
4-((4,5-Dihydro-3-methyl-5-oxo-1-(4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)-1H-pyrazol-4-yl)azo)-m-xylene-5-sulphonic acid, sodium salt is unique due to its specific structural features, such as the combination of the pyrazole ring, azo linkage, and sulfonic acid groups. These features confer distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
特性
CAS番号 |
93904-43-9 |
|---|---|
分子式 |
C20H20N4Na2O10S3 |
分子量 |
618.6 g/mol |
IUPAC名 |
disodium;3,5-dimethyl-2-[[3-methyl-5-oxo-1-[4-(2-sulfonatooxyethylsulfonyl)phenyl]-4H-pyrazol-4-yl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/C20H22N4O10S3.2Na/c1-12-10-13(2)18(17(11-12)36(28,29)30)21-22-19-14(3)23-24(20(19)25)15-4-6-16(7-5-15)35(26,27)9-8-34-37(31,32)33;;/h4-7,10-11,19H,8-9H2,1-3H3,(H,28,29,30)(H,31,32,33);;/q;2*+1/p-2 |
InChIキー |
FUOOZFWMYPVTKF-UHFFFAOYSA-L |
正規SMILES |
CC1=CC(=C(C(=C1)S(=O)(=O)[O-])N=NC2C(=NN(C2=O)C3=CC=C(C=C3)S(=O)(=O)CCOS(=O)(=O)[O-])C)C.[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


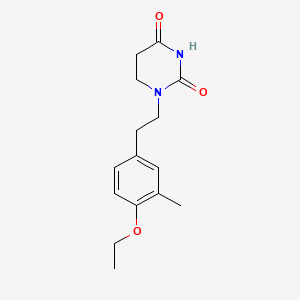
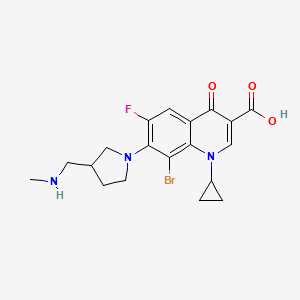

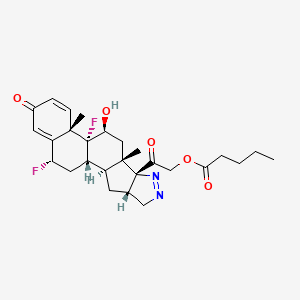
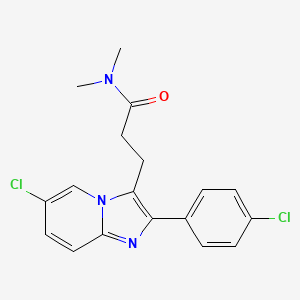
![1-(2,4-Difluorophenyl)-6-fluoro-8-methoxy-7-{3-[(methylamino)methyl]pyrrolidin-1-yl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B12735474.png)
